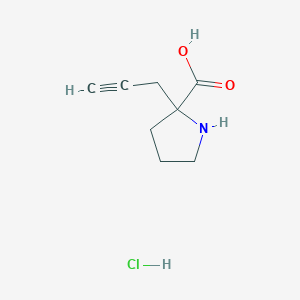

2-Propynyl-D-proline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propynyl-D-proline hydrochloride is a chemical compound that has been attracting attention in the scientific community due to its unique properties and potential applications. It is an alkynyl amino acid with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 .

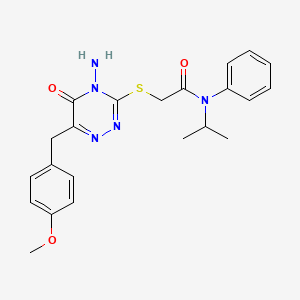

Molecular Structure Analysis

The InChI string for 2-Propynyl-D-proline hydrochloride is InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1 . The canonical SMILES string is C#CCC1(CCCN1)C(=O)O.Cl .

Physical And Chemical Properties Analysis

2-Propynyl-D-proline hydrochloride has a molecular formula of C8H12ClNO2 and a molecular weight of 189.64 . It is recommended to store it at -20 °C .

Applications De Recherche Scientifique

Asymmetric Organocatalysts

Both L-Proline and D-Proline, including 2-Propynyl-D-proline hydrochloride, are often used as asymmetric organocatalysts for a variety of organic reactions . They have conformational rigidity compared to other amino acids, which makes them particularly useful in this role .

Building Blocks for Peptidomimetic Scaffolds

Natural and nonnatural amino acids, including D-Proline, represent important building blocks for the development of peptidomimetic scaffolds . These are especially useful for targeting proteolytic enzymes and for addressing protein–protein interactions .

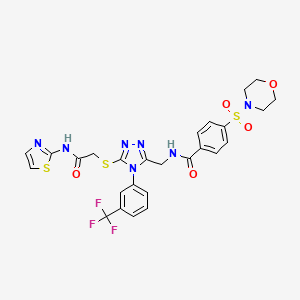

Enzyme Inhibitors

The D-Proline chemotype, including 2-Propynyl-D-proline hydrochloride, is often found in enzyme inhibitors . This is particularly relevant when associated with matrix metalloprotease and metallo-β-lactamase enzymes .

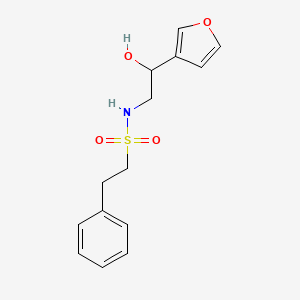

Photosensitizers in Visible-Light-Induced Oxidative Formylation

The starting material and the product of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride act as photosensitizers in visible-light-induced oxidative formylation . This suggests potential applications in photochemistry and photobiology.

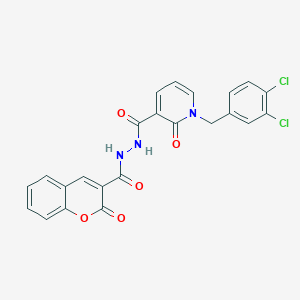

Synthesis of Imidazo[1,2-a]pyridines

2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can be used in the Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines . This is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .

Tecton for Bio-Active Substances

Proline, including 2-Propynyl-D-proline hydrochloride, is appreciated as a tecton for the rational design of new bio-active substances . This highlights its potential in the field of drug discovery and development .

Orientations Futures

Proline and its derivatives, including 2-Propynyl-D-proline hydrochloride, are gaining attention in the field of drug design due to their unique properties . They are appreciated as tectons for the rational design of new bio-active substances . The characterization of tectons and the resulting supramolecular synthons involving proline derivatives may be useful for in silico molecular docking and macromolecular modeling studies .

Propriétés

IUPAC Name |

2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPSJXIFWSWGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)

![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)